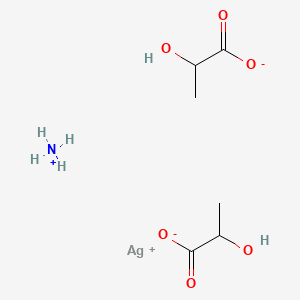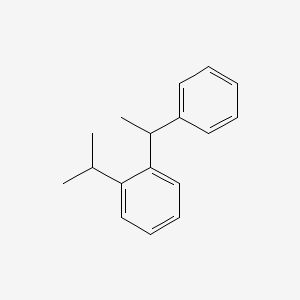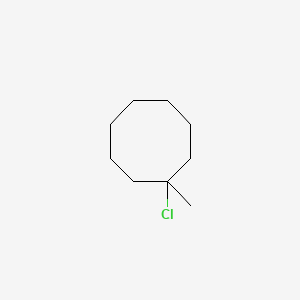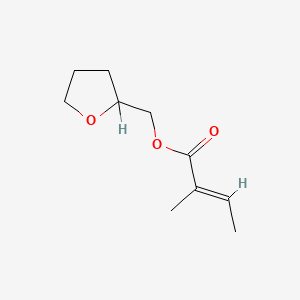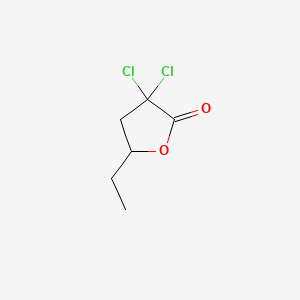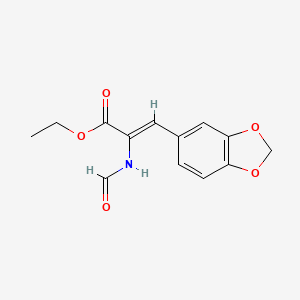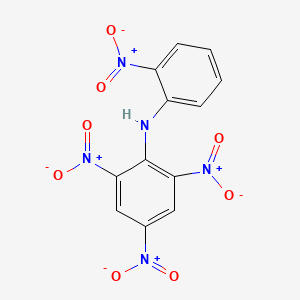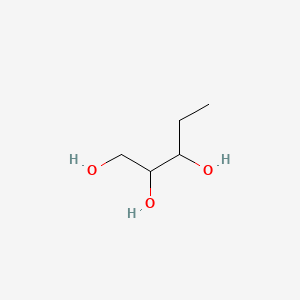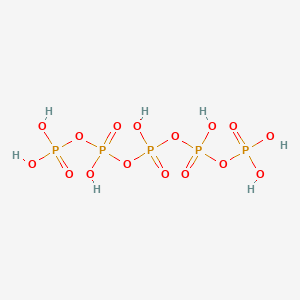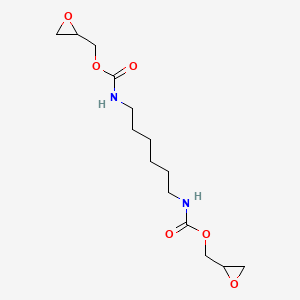
Bis(oxiranylmethyl)hexamethylenebiscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(oxiranylmethyl)hexamethylenebiscarbamate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol . It is known for its unique structure, which includes two oxiranylmethyl groups attached to a hexamethylenebiscarbamate backbone. This compound is often used in various industrial and research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(oxiranylmethyl)hexamethylenebiscarbamate typically involves the reaction of hexamethylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(oxiranylmethyl)hexamethylenebiscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Bis(oxiranylmethyl)hexamethylenebiscarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of Bis(oxiranylmethyl)hexamethylenebiscarbamate involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that can react with the oxiranylmethyl groups .
Comparaison Avec Des Composés Similaires
- Bis(oxiranylmethyl)hexamethylenediamine
- Bis(oxiranylmethyl)hexamethylenediisocyanate
- Bis(oxiranylmethyl)hexamethylenedicarbamate
Comparison: Bis(oxiranylmethyl)hexamethylenebiscarbamate is unique due to its dual oxiranylmethyl groups, which provide it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
63283-71-6 |
|---|---|
Formule moléculaire |
C14H24N2O6 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl N-[6-(oxiran-2-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H24N2O6/c17-13(21-9-11-7-19-11)15-5-3-1-2-4-6-16-14(18)22-10-12-8-20-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Clé InChI |
AHLPHIITDSRGBX-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(=O)NCCCCCCNC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


